
N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Most approaches to indole synthesis require an ortho-disubstituted arene precursor . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Molecular Structure Analysis
The indole ring system represents one of the most abundant and important heterocycles in nature . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .
Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .
Physical And Chemical Properties Analysis
Indoles, both natural and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . As a result, this important ring system continues to attract attention from the international chemical community .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Studies
A study on fluorinated o-aminophenol derivatives, including N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide, highlights their use in creating pH-sensitive probes for biological applications. These compounds exhibit pK values in the physiological range and have negligible affinity for other physiological ions, making them suitable for intracellular pH measurements. Their design includes fluorine atoms for improved performance as internal chemical shift references, aiding in precise biological analyses (Rhee, Levy, & London, 1995).
Metabolism and Disposition Analysis
Research into the metabolism and disposition of similar compounds in humans has been conducted to understand their biotransformation and excretion patterns. This involves studying the oxidative deamination processes and the roles of enzymes in these pathways. Such studies are crucial for drug development processes, particularly in evaluating the pharmacokinetics of potential therapeutic agents (Shaffer et al., 2008).
Anticancer Activity
Investigations into carboxamide derivatives with antitumor activity have been performed using electronic structure approaches. Studies on compounds like this compound focus on their electronic properties and bioactivity potential. This includes analyses of their conformational preferences, UV absorptions, and reactivity descriptors, providing insights into their suitability as anticancer agents. Docking studies with protein databases and molecular dynamics simulations have been employed to further understand their mechanisms of action (Al-Otaibi et al., 2022).
Wirkmechanismus
Target of Action
N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide is a type of indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The presence of a carboxamide moiety in indole derivatives like this compound causes hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins .
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It’s known that the lipophilicity of indole derivatives can facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interaction with various enzymes and proteins .
Action Environment
It’s known that the chemical properties of indole derivatives, such as their lipophilicity, can influence their interaction with their environment .
Eigenschaften
IUPAC Name |
N-ethyl-1-[2-(2-fluorophenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-2-21-19(24)16-11-13-7-3-5-9-15(13)22(16)18(23)12-25-17-10-6-4-8-14(17)20/h3-10,16H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDPUTNJSPCRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
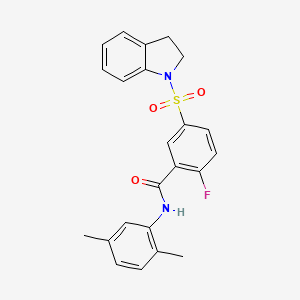

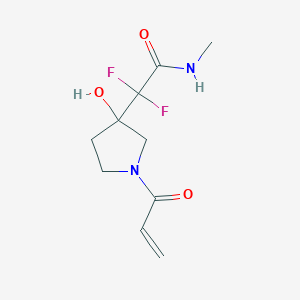
![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)
![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2690218.png)
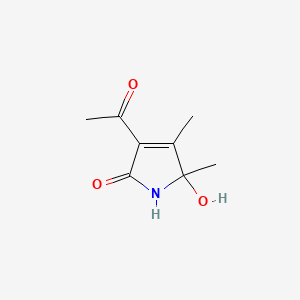
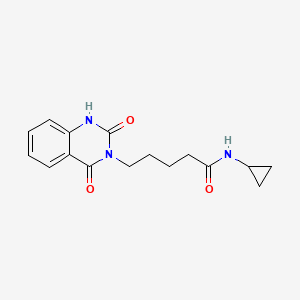

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2690223.png)
![4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2690224.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2690225.png)
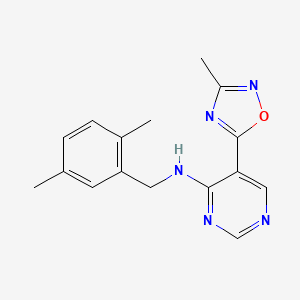
![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2690230.png)
![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)
